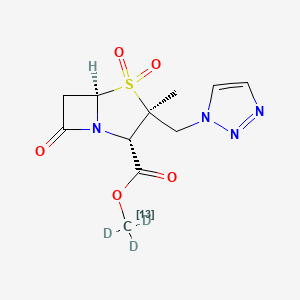

Tazobactum ester-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O5S |

|---|---|

Molecular Weight |

318.33 g/mol |

IUPAC Name |

trideuterio(113C)methyl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-12-13-14)9(10(17)20-2)15-7(16)5-8(15)21(11,18)19/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1/i2+1D3 |

InChI Key |

XEYVHNYXWJYULX-LXCDXVPOSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@](S(=O)(=O)[C@H]2N1C(=O)C2)(C)CN3C=CN=N3 |

Canonical SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC)CN3C=CN=N3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Tazobactam Ester-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazobactam ester-13C,d3 is a stable isotope-labeled derivative of Tazobactam, a potent inhibitor of a broad spectrum of bacterial β-lactamase enzymes. This isotopically labeled analog serves as an indispensable internal standard for the precise quantification of Tazobactam in complex biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[1][2]. Its chemical structure incorporates one carbon-13 atom and three deuterium (B1214612) atoms, providing a distinct mass shift from the unlabeled Tazobactam, which is essential for accurate and reliable bioanalytical method development and pharmacokinetic studies.

Tazobactam itself does not possess significant intrinsic antibacterial activity. Instead, it is co-administered with β-lactam antibiotics, such as piperacillin, to protect them from degradation by β-lactamase enzymes produced by resistant bacteria[3][4]. This synergistic combination broadens the spectrum of activity of the partner antibiotic, making it effective against a wider range of pathogens.

This technical guide provides a comprehensive overview of Tazobactam ester-13C,d3, including its chemical properties, a detailed description of the mechanism of action of Tazobactam, and generalized protocols for its synthesis and application in analytical methods.

Chemical and Physical Properties

A summary of the key quantitative data for Tazobactam ester-13C,d3 is presented in the table below. It is important to note that specific values for isotopic purity and enrichment would be provided in the Certificate of Analysis from the supplier.

| Property | Value | Reference |

| Molecular Formula | C₁₀¹³CH₁₁D₃N₄O₅S | [1] |

| Molecular Weight | 318.33 g/mol | [1] |

| Isotopic Purity | Typically >98% (Varies by manufacturer) | |

| Chemical Purity | Typically >98% (Varies by manufacturer) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Methanol | |

| Storage Conditions | -20°C, protect from light and moisture |

Mechanism of Action: Tazobactam as a β-Lactamase Inhibitor

Tazobactam is a "suicide inhibitor" that irreversibly inactivates a wide range of bacterial β-lactamase enzymes[3][4]. These enzymes are the primary mechanism of resistance for many bacteria against β-lactam antibiotics. The inactivation process involves a series of chemical reactions within the active site of the β-lactamase enzyme.

The workflow of Tazobactam's inhibitory action can be visualized as follows:

References

An In-depth Technical Guide on the Core Chemical Properties of Tazobactam ester-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and applications of Tazobactam (B1681243) ester-13C,d3, an isotopically labeled derivative of the β-lactamase inhibitor, Tazobactam. This document is intended to serve as a valuable resource for professionals in drug development and research, offering insights into its characteristics, mechanism of action, and its pivotal role in analytical methodologies.

Introduction to Tazobactam and its Isotopically Labeled Analog

Tazobactam is a potent inhibitor of a broad spectrum of bacterial β-lactamase enzymes.[1][2][3] It is frequently used in combination with β-lactam antibiotics, such as piperacillin, to counteract antibiotic resistance in bacteria that produce these enzymes.[1][4] Tazobactam ester-13C,d3 is a stable isotope-labeled version of a tazobactam ester, specifically designed for use as an internal standard in quantitative analyses.[5] The incorporation of carbon-13 and deuterium (B1214612) atoms provides a distinct mass signature, enabling precise and accurate quantification of Tazobactam in complex biological matrices using mass spectrometry.[6][7]

Chemical and Physical Properties

Detailed experimental data on the physical and chemical properties of Tazobactam ester-13C,d3 are not extensively available in the public domain, as it is primarily a synthesized analytical standard. However, its fundamental properties can be derived from its molecular formula and the known characteristics of the parent compound, Tazobactam.

Tazobactam ester-13C,d3

| Property | Value | Source |

| Molecular Formula | C₁₁¹³CH₁₁D₃N₄O₅S | [5] |

| Molecular Weight | 318.33 | [5] |

| Primary Application | Internal standard for GC- or LC-mass spectrometry | [5] |

Tazobactam (Parent Compound)

The following table summarizes the key chemical and physical properties of the unlabeled parent compound, Tazobactam.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₄O₅S | [8][9] |

| Molecular Weight | 300.29 g/mol | [8][9] |

| IUPAC Name | (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [8] |

| CAS Number | 89786-04-9 | [8] |

| Physical Description | Information not readily available | |

| Solubility | Information not readily available | |

| pKa | Information not readily available | |

| Melting Point | Information not readily available | |

| Boiling Point | Information not readily available |

Mechanism of Action of Tazobactam

Tazobactam functions as a "suicide inhibitor" of many bacterial β-lactamases.[3] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them inactive.

Tazobactam, structurally similar to β-lactam antibiotics, acts as a substrate for the β-lactamase enzyme. It irreversibly binds to the active site of the enzyme, forming a stable, covalent complex.[1][3] This inactivation of the β-lactamase protects the partner antibiotic from degradation, allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3]

Caption: Mechanism of β-lactamase inhibition by Tazobactam.

Experimental Protocols

While a specific, detailed synthesis protocol for Tazobactam ester-13C,d3 is not publicly available, it is produced by specialized chemical synthesis companies. The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized experimental protocol for the quantification of Tazobactam in a biological matrix using an isotopically labeled internal standard like Tazobactam ester-13C,d3.

General Protocol for Quantitative Analysis of Tazobactam using LC-MS/MS

This protocol outlines the key steps for quantifying Tazobactam in a plasma sample.

1. Sample Preparation:

- Thaw plasma samples and the internal standard working solution.

- Spike a known volume of plasma with a known concentration of Tazobactam ester-13C,d3 (internal standard).

- Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile.[10][11]

- Vortex and centrifuge the samples to pellet the precipitated proteins.[11]

- Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis:

- Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Separate Tazobactam and its internal standard from other matrix components using a suitable chromatography column (e.g., C18) and mobile phase gradient.[10][11]

- Detect and quantify the parent and product ions of both Tazobactam and Tazobactam ester-13C,d3 using multiple reaction monitoring (MRM).[11]

3. Data Analysis:

- Calculate the peak area ratio of the analyte (Tazobactam) to the internal standard (Tazobactam ester-13C,d3).

- Construct a calibration curve using known concentrations of Tazobactam spiked into the same biological matrix.

- Determine the concentration of Tazobactam in the unknown samples by interpolating their peak area ratios from the calibration curve.

"Start" [label="Start: Plasma Sample", shape=ellipse, fillcolor="#34A853"];

"Spike_IS" [label="Spike with Tazobactam\nester-13C,d3 (IS)", fillcolor="#4285F4"];

"Protein_Precipitation" [label="Protein Precipitation\n(e.g., Methanol)", fillcolor="#4285F4"];

"Centrifugation" [label="Centrifugation", fillcolor="#4285F4"];

"Supernatant_Transfer" [label="Transfer Supernatant", fillcolor="#4285F4"];

"LCMS_Analysis" [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#FBBC05", fontcolor="#202124"];

"Data_Processing" [label="Data Processing:\nPeak Area Ratio (Analyte/IS)", fillcolor="#FBBC05", fontcolor="#202124"];

"Quantification" [label="Quantification using\nCalibration Curve", fillcolor="#FBBC05", fontcolor="#202124"];

"End" [label="End: Tazobactam Concentration", shape=ellipse, fillcolor="#34A853"];

"Start" -> "Spike_IS";

"Spike_IS" -> "Protein_Precipitation";

"Protein_Precipitation" -> "Centrifugation";

"Centrifugation" -> "Supernatant_Transfer";

"Supernatant_Transfer" -> "LCMS_Analysis";

"LCMS_Analysis" -> "Data_Processing";

"Data_Processing" -> "Quantification";

"Quantification" -> "End";

}

Caption: General workflow for quantitative analysis using an internal standard.

Conclusion

Tazobactam ester-13C,d3 is a critical analytical tool for researchers and drug development professionals. While detailed physicochemical data for this specific isotopically labeled compound is sparse, its identity and application as an internal standard are well-established. Its use in conjunction with mass spectrometry allows for the highly accurate and precise quantification of Tazobactam, facilitating pharmacokinetic, pharmacodynamic, and toxicological studies. A thorough understanding of the mechanism of action of the parent compound, Tazobactam, provides the essential context for the application of its labeled analogue in advancing our understanding of antibiotic resistance and the development of effective therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. stable-isotopes.com [stable-isotopes.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tazobactam;Tazobactan acid | C10H12N4O5S | CID 4836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

An In-Depth Technical Guide to the Mechanism of Action of Tazobactam Ester-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tazobactam (B1681243), with a specific focus on its isotopically labeled variant, Tazobactam ester-13C,d3. This document details the prodrug activation, the molecular interactions with its target enzymes, and the kinetic parameters governing its inhibitory activity. Furthermore, it provides detailed experimental protocols for studying its mechanism and a method for its quantification using mass spectrometry.

Introduction: Tazobactam and the Challenge of β-Lactamase-Mediated Resistance

β-Lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their efficacy, however, is threatened by the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

Tazobactam is a potent, mechanism-based inhibitor of a broad spectrum of β-lactamases, particularly the Ambler Class A and some Class C enzymes.[1] It is a penicillanic acid sulfone that structurally resembles β-lactam antibiotics.[2] By itself, tazobactam possesses weak antibacterial activity but is used in combination with β-lactam antibiotics, such as piperacillin, to protect them from degradation by β-lactamases and extend their spectrum of activity.[3]

Tazobactam ester-13C,d3 is a stable isotope-labeled derivative of a tazobactam prodrug. The ester moiety, typically a diphenylmethyl group, enhances the molecule's stability and facilitates its use in research and as an internal standard in analytical methods. The isotopic labeling (¹³C and deuterium) allows for precise quantification by mass spectrometry. For the purpose of its biological mechanism of action, Tazobactam ester-13C,d3 is considered to behave identically to its unlabeled counterpart following hydrolysis to the active tazobactam.

Mechanism of Action: From Prodrug to Irreversible Inhibition

The action of Tazobactam ester-13C,d3 can be understood as a two-stage process: activation of the prodrug and subsequent inhibition of the β-lactamase enzyme.

Prodrug Activation: Hydrolysis of the Ester Moiety

Tazobactam is often synthesized and utilized in its esterified form, such as the diphenylmethyl ester, to protect the carboxylic acid group during synthesis and improve stability. For tazobactam to become active, this ester group must be cleaved to reveal the free carboxylic acid. This hydrolysis can occur chemically or, more relevantly in a biological context, be catalyzed by esterase enzymes present in the body.

The general mechanism for the hydrolysis of a diphenylmethyl ester involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be acid- or base-catalyzed. In physiological conditions, non-specific esterases can facilitate this reaction, leading to the formation of the active tazobactam and diphenylmethanol.

References

The Crucial Role of Labeled Tazobactam as an Internal Standard in Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and clinical research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. For β-lactamase inhibitors like tazobactam (B1681243), which is often co-administered with β-lactam antibiotics such as piperacillin (B28561), precise measurement is critical for pharmacokinetic and bioequivalence studies. This technical guide delves into the core purpose and application of stable isotope-labeled (SIL) tazobactam as an internal standard (IS) in modern bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard for mitigating analytical variability and ensuring the highest fidelity of quantitative data.

The fundamental principle behind using a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest—in this case, tazobactam. By introducing a known quantity of labeled tazobactam into a sample at the initial stage of analysis, it experiences the same procedural variations as the unlabeled tazobactam present in the sample. This includes degradation, extraction inefficiencies, and matrix effects during ionization in the mass spectrometer. Consequently, the ratio of the analytical signal of the native tazobactam to that of the labeled internal standard remains constant, enabling highly accurate and precise quantification.

The Logic of Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. The underlying logic is to provide a reference compound that behaves identically to the analyte throughout the analytical process, thereby correcting for any potential sources of error.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are protocols derived from published studies employing labeled tazobactam or analogous internal standards.

Method 1: Using [13C2, 15N3]-Tazobactam Internal Standard in Human Plasma

This method outlines the simultaneous quantification of piperacillin and tazobactam in human plasma, employing a stable isotope-labeled internal standard for tazobactam.

-

Sample Preparation:

-

To a plasma sample, add an internal standard mix containing [13C2, 15N3]-Tazobactam.

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

The supernatant is then ready for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Column: C18 column (50x2.1mm, 1.9µm particle size).

-

Mobile Phase: A gradient elution is employed. The specific composition of the mobile phase components and the gradient program are optimized to achieve separation from endogenous plasma components.

-

Flow Rate: Not specified.

-

Run Time: 3.5 minutes.

-

-

Mass Spectrometric Parameters:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Ion Transitions: While the specific transitions for tazobactam and its labeled IS were not provided in this study, a similar study using Tazobactam-15N3 reported the following transitions, which can be adapted:

-

Tazobactam: m/z 301.3 → 168.3[1]

-

[13C2, 15N3]-Tazobactam: The precursor ion would be m/z 306.3 (assuming labeling doesn't alter the fragmentation pattern, the product ion would likely remain m/z 168.3).

-

-

Method 2: Using Tazobactam-15N3 Internal Standard in Bronchoalveolar Lavage Fluid

This method was developed for the analysis of ceftolozane (B606591) and tazobactam in a saline matrix, representative of bronchoalveolar lavage fluid.

-

Sample Preparation:

-

To 1 ml of the sample, add 0.06 ml of a 0.5 µg/ml stock solution of Tazobactam-15N3, resulting in a final IS concentration of 0.03 µg/ml.

-

-

Chromatographic Conditions:

-

Column: Reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 1.0 ml/min.

-

Run Time: 8 minutes.

-

-

Mass Spectrometric Parameters:

-

Instrument: Agilent 6470 triple-quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions:

-

Fragmentor Voltage: 135 V for both analyte and IS.

-

Collision Energy: 15 V for both analyte and IS.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of tazobactam in a biological matrix using a labeled internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters from various validated bioanalytical methods for tazobactam.

Table 1: Linearity and Sensitivity of Tazobactam Assays

| Internal Standard | Matrix | Linearity Range (mg/L) | LLOQ (mg/L) | Reference |

| [13C2, 15N3]-Tazobactam | Human Plasma | 0.1 - 50 | 0.1 | [2] |

| Tazobactam-15N3 | Saline (BALF) | 0.02 - 0.5 | 0.02 | [1] |

| Sulbactam | Human Plasma | 0.25 - 50.5 | 0.25 | [3] |

| Prazosin | Dried Blood Spot | 0.1 - 40 | 0.1 | [4] |

Table 2: Precision and Accuracy of Tazobactam Assays

| Internal Standard | Matrix | Precision (CV%) | Accuracy (%) | Reference |

| [13C2, 15N3]-Tazobactam | Human Plasma | 1.62 – 12.3 | -19.6 – 11.8 | [2] |

| Tazobactam-15N3 | Saline (BALF) | Within 15% | Within 15% | [1] |

| Prazosin | Dried Blood Spot | 18.7 (at LLOQ) | 18.7 (at LLOQ) | [4] |

Conclusion

The use of a stable isotope-labeled internal standard, such as [13C2, 15N3]-Tazobactam or Tazobactam-15N3, is indispensable for the accurate and precise quantification of tazobactam in biological matrices.[1][2] As demonstrated by the presented data and protocols, these internal standards effectively compensate for analytical variability, particularly matrix effects inherent in complex biological samples. The detailed experimental workflows and quantitative summaries provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, ensuring the generation of high-quality, reliable bioanalytical data that can confidently support pharmacokinetic studies and regulatory submissions. The continued development and application of such robust analytical methodologies are fundamental to advancing our understanding of drug disposition and efficacy.

References

Unveiling the Molecular Blueprint: A Technical Guide to Tazobactam Ester-13C,d3

For Immediate Release

This technical guide provides a comprehensive examination of the molecular formula and structural modifications of the isotopically labeled β-lactamase inhibitor, Tazobactam ester-13C,d3. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth information on its composition, a hypothetical synthetic protocol, and a visual representation of its structural relationships.

Introduction to Tazobactam

Tazobactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases. It is frequently used in combination with β-lactam antibiotics to combat resistance in various bacterial strains. The foundational molecular formula of Tazobactam is C10H12N4O5S [1][2][3]. Understanding its core structure is essential to comprehend the modifications detailed in this guide.

Deciphering the Modified Structure: Tazobactam Ester-13C,d3

The nomenclature "Tazobactam ester-13C,d3" indicates three specific modifications to the parent Tazobactam molecule: esterification, carbon-13 isotopic labeling, and deuterium (B1214612) labeling.

-

Esterification: Tazobactam contains a carboxylic acid functional group (-COOH). An ester is formed when the acidic proton of this group is replaced by an alkyl or aryl group. While the specific ester is not named, for the purpose of this guide, we will consider a methyl ester , a common and simple derivative. This modification involves the replacement of the hydrogen atom with a methyl group (-CH3), altering the molecular formula.

-

-13C Labeling: The "-13C" designation signifies the incorporation of a single heavy isotope of carbon, Carbon-13, in place of the naturally more abundant Carbon-12 at one position within the molecule. This isotopic substitution does not alter the elemental composition of the molecular formula but increases its molecular weight by approximately one unit.

-

,d3 Labeling: The ",d3" notation indicates that three hydrogen atoms (protium, ¹H) within the molecule have been substituted with deuterium (²H or D), a stable isotope of hydrogen. This substitution changes the molecular formula by decreasing the number of hydrogen atoms by three and introducing three deuterium atoms.

Molecular Formula Determination

Based on these modifications, the molecular formula of Tazobactam methyl ester-13C,d3 is derived as follows:

-

Base Formula (Tazobactam): C10H12N4O5S

-

Methyl Esterification: The addition of a methyl group (-CH3) and removal of a hydrogen atom results in a net addition of CH2.

-

New Formula: C(10+1)H(12-1+3)N4O5S = C11H14N4O5S

-

-

-13C Labeling: One carbon atom is replaced with ¹³C. The molecular formula remains C11H14N4O5S , but is more precisely written as ¹²C10¹³CH14N4O5S to denote the isotope.

-

,d3 Labeling: Three hydrogen atoms are replaced with three deuterium atoms.

-

Final Molecular Formula: C11H11D3N4O5S

-

Data Presentation: Atomic Composition

The following table summarizes the atomic composition of Tazobactam and its modified form.

| Element | Tazobactam (C10H12N4O5S) | Tazobactam methyl ester-13C,d3 (C11H11D3N4O5S) |

| Carbon (C) | 10 | 11 (one as ¹³C) |

| Hydrogen (H) | 12 | 11 |

| Deuterium (D) | 0 | 3 |

| Nitrogen (N) | 4 | 4 |

| Oxygen (O) | 5 | 5 |

| Sulfur (S) | 1 | 1 |

Hypothetical Experimental Protocol for Synthesis

Objective: To synthesize Tazobactam methyl ester-13C,d3 from Tazobactam.

Materials:

-

Tazobactam

-

¹³C-labeled methyl iodide (¹³CH₃I)

-

Deuterated methanol (B129727) (CD₃OD)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetone)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Methodology:

-

Esterification and Isotopic Labeling:

-

Dissolve Tazobactam in anhydrous acetone (B3395972) in a round-bottom flask.

-

Add a molar excess of potassium carbonate to the solution.

-

Introduce ¹³C-labeled methyl iodide to the reaction mixture. This will serve as the source for the ¹³C-labeled methyl ester group.

-

Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Deuterium Exchange:

-

Upon completion of the esterification, evaporate the acetone under reduced pressure.

-

Redissolve the crude product in deuterated methanol (CD₃OD).

-

Add a catalytic amount of a suitable base to facilitate the exchange of labile protons with deuterium. The specific protons to be exchanged would depend on their acidity and steric accessibility. For a ",d3" label, conditions would be optimized to achieve substitution at three specific sites.

-

Stir the reaction mixture under an inert atmosphere for a specified period, determined by preliminary optimization experiments.

-

-

Work-up and Purification:

-

Quench the reaction with a suitable reagent.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo.

-

Purify the final product, Tazobactam methyl ester-13C,d3, using column chromatography.

-

-

Characterization:

-

Confirm the structure and isotopic labeling of the final product using mass spectrometry (to verify the molecular weight and isotopic incorporation) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the positions of the ¹³C and deuterium labels).

-

Visualization of Structural Relationships

The following diagram illustrates the logical progression from the parent molecule, Tazobactam, to its isotopically labeled ester derivative.

Caption: Logical workflow of Tazobactam modification.

References

Technical Guide: Physical and Chemical Characteristics of Tazobactam Ester-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the isotopically labeled compound, Tazobactam (B1681243) Ester-¹³C,d₃. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development, particularly in the areas of pharmacokinetics, metabolism, and analytical chemistry.

Introduction

Tazobactam is a potent inhibitor of a broad spectrum of β-lactamase enzymes. It is frequently used in combination with β-lactam antibiotics to combat bacterial resistance.[1][2][3] Tazobactam Ester-¹³C,d₃ is a stable isotope-labeled derivative of a tazobactam ester, designed for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4] Its structure incorporates one carbon-13 atom and three deuterium (B1214612) atoms, providing a distinct mass shift for accurate quantification of the unlabeled parent drug.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of Tazobactam and its labeled ester derivative. Data for the labeled ester is based on available supplier information and theoretical calculations, while data for the parent compound, Tazobactam, is well-documented.

| Property | Tazobactam | Tazobactam Ester-¹³C,d₃ | Data Source |

| Molecular Formula | C₁₀H₁₂N₄O₅S | C₉¹³CH₉D₃N₄O₅S | [2][4] |

| Molecular Weight | 300.29 g/mol | 318.33 g/mol | [2][4] |

| Monoisotopic Mass | 300.0532 g/mol | 304.0782 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (for sodium salt) | Not specified (likely a solid) | [3][5] |

| IUPAC Name | (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | Not formally named; a ¹³C,d₃-labeled ester derivative of Tazobactam | [2] |

| CAS Number | 89786-04-9 | Not available | [2] |

| Solubility | Water solubility of Tazobactam sodium is 10.3 mg/mL. | Expected to have different solubility from the parent acid and sodium salt due to the ester group. | [6] |

| pKa (Strongest Acidic) | 2.86 (for Tazobactam) | Not applicable (esterified carboxylic acid) | [6] |

Synthesis and Characterization

While the specific proprietary synthesis of Tazobactam Ester-¹³C,d₃ is not publicly available, a general synthetic scheme can be inferred from established methods for synthesizing Tazobactam and its derivatives.[7][8][9][10] The synthesis would likely involve the use of ¹³C and deuterium-labeled precursors at appropriate steps in the synthetic pathway.

General Synthetic Approach

A plausible synthetic route would start from a suitable penicillanic acid derivative. Key steps would include the introduction of the triazole ring and the formation of the sulfone. The esterification of the carboxylic acid would be a crucial step, and the isotopic labels could be introduced via a labeled methylating or ethylating agent to form the ester, or through a labeled precursor in the synthesis of the core tazobactam structure.

Characterization Protocols

The structural identity and purity of Tazobactam Ester-¹³C,d₃ would be confirmed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry would be employed to verify the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the positions of the isotopic labels. The absence of certain proton signals and the presence of a distinct ¹³C signal would verify the labeling.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound. A gradient elution method with UV detection would be suitable for this purpose.

Analytical Workflow

The primary application of Tazobactam Ester-¹³C,d₃ is as an internal standard in quantitative bioanalytical methods. The following diagram illustrates a typical workflow for the quantification of Tazobactam in a biological matrix.

Caption: Workflow for Tazobactam quantification using an internal standard.

Mechanism of Action of Tazobactam

Tazobactam itself has weak antibacterial activity.[1] Its clinical utility stems from its ability to irreversibly inactivate a wide range of bacterial β-lactamase enzymes.[1][6] These enzymes are produced by resistant bacteria and hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. By inhibiting these enzymes, tazobactam protects the co-administered antibiotic from degradation, thereby restoring its antibacterial activity.[1][2]

The following diagram illustrates the inhibitory action of Tazobactam on β-lactamase.

Caption: Mechanism of action of Tazobactam as a β-lactamase inhibitor.

References

- 1. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tazobactam - Wikipedia [en.wikipedia.org]

- 3. labeling.pfizer.com [labeling.pfizer.com]

- 4. stable-isotopes.com [stable-isotopes.com]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]

- 10. CN102643292B - Tazobactam synthesis method - Google Patents [patents.google.com]

The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]

The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used to accurately determine the analyte's concentration, effectively normalizing for any sources of variation.[1][2]

The adoption of SIL-IS offers several significant advantages over the use of structural analogs. The ideal SIL-IS should possess the following characteristics:

-

Chemical and Physical Identity: It should be identical to the analyte to ensure the same behavior during extraction, chromatography, and ionization.

-

Mass Difference: A sufficient mass difference is required to prevent spectral overlap with the analyte. Generally, a difference of three or more mass units is recommended for small molecules.

-

Isotopic Stability: The isotopic labels should be stable and not prone to exchange with atoms from the sample or solvent.[3] ¹³C and ¹⁵N labels are highly stable as they are integrated into the carbon-nitrogen backbone of the molecule.[3][4] Deuterium labels can sometimes be susceptible to back-exchange, especially if located on heteroatoms.[3][4]

-

High Isotopic Purity: The SIL-IS should be free from any unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.

Data Presentation: Comparative Performance of SIL-IS

The choice of isotopic label can significantly impact assay performance. The following tables summarize the key performance differences between deuterated (²H) and Carbon-13 (¹³C)-labeled internal standards.

Table 1: Performance Comparison of Deuterated (²H) vs. ¹³C-Labeled Internal Standards

| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Rationale & Implications |

| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect), eluting earlier than the unlabeled analyte.[1][3] | Typically co-elutes perfectly with the unlabeled analyte.[1] | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |

| Isotopic Stability | Can be prone to back-exchange with hydrogen atoms from the solvent or matrix, especially if the label is on a heteroatom.[3][4] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[3][4] | ¹³C-labeling offers greater assurance of isotopic stability throughout the entire analytical process.[4] |

| Matrix Effects Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][3] | Co-elution ensures that the analyte and IS experience the same matrix effects, leading to more effective compensation and improved accuracy.[3] | ¹³C-labeled standards are more effective at mitigating the impact of matrix effects, a major challenge in bioanalysis.[3] |

| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching and differential matrix effects. One study reported a 40% error in an example.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |

| Cost | Generally less expensive and more widely available.[4] | Typically more expensive due to the more complex synthesis required.[4] | The higher cost of ¹³C-labeled standards is often justified by the superior data quality and reliability. |

Table 2: Impact of SIL-IS on LC-MS/MS Assay Performance for Lapatinib (B449)

| Parameter | Assay without SIL-IS | Assay with SIL-IS |

| Precision (%CV) at Low QC | 18.5% | 4.2% |

| Precision (%CV) at High QC | 15.2% | 2.8% |

| Accuracy (%Bias) at Low QC | -22.3% | -1.5% |

| Accuracy (%Bias) at High QC | -18.9% | 0.8% |

This data is illustrative and based on a validated LC-MS/MS assay for the anti-cancer drug lapatinib in human plasma.[5]

Experimental Protocols

Protocol 1: General LC-MS/MS Quantification of a Small Molecule Drug in Plasma

This protocol outlines the typical steps for quantifying a small molecule drug in a biological matrix like plasma using a stable isotope-labeled internal standard.

1. Reagent and Standard Preparation:

-

Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare a working solution of the SIL-IS at a fixed concentration.

2. Sample Preparation:

-

Aliquot a small volume (e.g., 50 µL) of plasma samples, calibration standards, and QC samples into a 96-well plate.

-

Add a fixed volume of the SIL-IS working solution to all wells except for the blank.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) (typically 3-4 volumes).

-

Vortex the plate to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., C18) to separate the analyte and SIL-IS from other matrix components. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least one precursor-to-product ion transition for both the analyte and the SIL-IS.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the SIL-IS in each sample, standard, and QC.

-

Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a linear regression model.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

SILAC is a powerful metabolic labeling technique for the accurate relative quantification of proteins between different cell populations.

1. Cell Culture and Labeling (Adaptation Phase):

-

Culture two populations of cells in parallel.

-

Grow one population (the "light" sample) in a medium containing the natural, light isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).

-

Grow the second population (the "heavy" sample) in a medium where the light amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

-

Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[6]

2. Experimental Phase:

-

Once labeling is complete, treat the two cell populations according to the experimental design (e.g., one population is treated with a drug, while the other serves as a control).

-

Harvest the cells from both populations.

3. Sample Preparation:

-

Combine equal numbers of cells (or equal amounts of protein) from the light and heavy populations.

-

Lyse the combined cell pellet and extract the proteins.

-

Digest the protein mixture into peptides using an enzyme like trypsin.

4. LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.

5. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative intensity of the light and heavy peptide pairs.

-

The ratio of the peak intensities of the heavy to light peptides corresponds to the relative abundance of the protein in the two cell populations.

Mandatory Visualization

Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Caption: The experimental workflow for quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[7]

Caption: The logical relationship between method development, validation parameters, and regulatory guidelines in bioanalysis.[8]

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While deuterated standards can be a cost-effective option, the evidence strongly supports the superiority of ¹³C-labeled internal standards for the most demanding applications where data integrity is paramount.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Role of Tazobactam in Combating Antibiotic Resistance: A Technical Guide

Introduction

The advent of β-lactam antibiotics marked a revolution in the treatment of bacterial infections. However, their efficacy has been significantly challenged by the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive[1]. To counteract this, β-lactamase inhibitors (BLIs) have been developed. Tazobactam (B1681243), a penicillanic acid sulfone derivative, is a potent, mechanism-based inhibitor designed to be co-administered with β-lactam antibiotics, thereby restoring and expanding their spectrum of activity against many resistant bacterial strains[1][2][3]. This guide provides an in-depth technical overview of tazobactam's mechanism of action, its inhibitory spectrum, the molecular basis of resistance to tazobactam-containing combinations, and the key experimental protocols used in its evaluation.

Core Mechanism of Action

Tazobactam functions as a "suicide inhibitor" or mechanism-based inactivator[4]. Structurally similar to β-lactam antibiotics, it is recognized by β-lactamase enzymes as a substrate[1]. The inhibition process involves several key steps:

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of tazobactam's β-lactam ring, forming a transient, covalent acyl-enzyme intermediate. This is analogous to the initial step in the hydrolysis of a β-lactam antibiotic[1].

-

Rearrangement: Unlike the acyl-enzyme complex formed with antibiotics, which is rapidly hydrolyzed, the tazobactam-derived complex is stable and undergoes a series of chemical rearrangements[2].

-

Irreversible Inactivation: These rearrangements lead to the formation of a stable, inactivated enzyme complex, often a trans-enamine intermediate, which does not readily deacylate[5]. This effectively sequesters the β-lactamase, preventing it from degrading the partner antibiotic[1][4].

By irreversibly binding to and inactivating these enzymes, tazobactam protects the partner antibiotic (e.g., piperacillin (B28561) or ceftolozane), allowing it to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis[1][6].

Spectrum of β-Lactamase Inhibition

Tazobactam's efficacy is determined by its ability to inhibit specific classes of β-lactamases. It is highly potent against many Ambler Class A enzymes, including the common plasmid-mediated TEM, SHV, and CTX-M types. Its activity against Class C (AmpC) and Class D (OXA) enzymes is more variable[2][7]. It is generally not effective against Class B metallo-β-lactamases (MBLs)[8][9].

Quantitative Inhibition Data

The potency of tazobactam against various β-lactamases has been quantified through kinetic studies. Key parameters include the concentration required to inhibit 50% of enzyme activity (IC₅₀) and the partition ratio (turnover number), which represents the number of tazobactam molecules hydrolyzed for each enzyme molecule that is irreversibly inactivated[8][9].

| Enzyme | Ambler Class | Source Organism | IC₅₀ (nM) | Turnover Number | Reference |

| TEM-2 | A | Escherichia coli | 100 | 125 | [8][9] |

| PC1 | A | Staphylococcus aureus | 8 | 2 | [8][9] |

| P99 | C | Enterobacter cloacae | 760 | 50 | [8][9] |

| CcrA | B | Bacteroides fragilis | 110,000 | 4,000 | [8][9] |

| TEM-30 (IRT) | A | Escherichia coli | Potent (10-25x > Clavulanate) | - | [10] |

| TEM-31 (IRT) | A | Escherichia coli | Potent (10-25x > Clavulanate) | - | [10] |

Data compiled from multiple sources. IC₅₀ values can vary based on experimental conditions.

Tazobactam in Combination Therapies

Tazobactam has no significant intrinsic antibacterial activity and is therefore only used in combination with a partner β-lactam antibiotic[6][11].

-

Piperacillin/Tazobactam (TZP): This was the first combination and remains a widely used, broad-spectrum agent in hospitals[12][13]. Tazobactam protects piperacillin from degradation by a wide range of β-lactamases, making the combination effective against many Gram-positive, Gram-negative, and anaerobic bacteria[6][13].

-

Ceftolozane/Tazobactam (C/T): This combination pairs tazobactam with a novel fifth-generation cephalosporin. It is particularly valuable for its potent activity against multidrug-resistant Pseudomonas aeruginosa and for treating complicated urinary tract and intra-abdominal infections, including those caused by some extended-spectrum β-lactamase (ESBL)-producing Enterobacterales[7][14].

Comparative In Vitro Activity

The addition of tazobactam significantly lowers the Minimum Inhibitory Concentrations (MICs) of its partner antibiotic against β-lactamase-producing organisms.

| Organism Type | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| ESBL-producing E. coli | Ceftolozane/Tazobactam | 0.5 | 4 | [15] |

| ESBL-producing K. pneumoniae | Ceftolozane/Tazobactam | 32 | >32 | [15] |

Mechanisms of Resistance to Tazobactam Combinations

Despite the effectiveness of tazobactam, bacteria have evolved several mechanisms to overcome its action, leading to clinical resistance. These mechanisms can be broadly categorized as enzymatic and non-enzymatic.

-

Enzymatic Resistance:

-

β-Lactamase Hyperproduction: A primary mechanism is the overexpression of susceptible β-lactamases, such as TEM-1[16][17]. This can occur through gene amplification (increased copy number) or promoter mutations that enhance transcription[17][18][19]. The sheer quantity of enzyme can overwhelm the fixed concentration of tazobactam, allowing for the hydrolysis of the partner antibiotic[20].

-

Inhibitor-Resistant β-Lactamases (IRTs): Specific amino acid substitutions near the active site of Class A enzymes (e.g., TEM variants) can reduce their affinity for tazobactam and other inhibitors without significantly compromising their ability to hydrolyze the antibiotic[19].

-

Expression of Insusceptible Enzymes: Bacteria may acquire or derepress genes encoding β-lactamases that are poorly inhibited by tazobactam. This includes certain Class C (AmpC) and Class D (OXA-1) enzymes, as well as Class B metallo-β-lactamases[2][7][21].

-

-

Non-Enzymatic Resistance:

-

Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels (e.g., OmpF, OmpC), can restrict the entry of both the antibiotic and tazobactam into the periplasmic space where β-lactamases reside[16][22].

-

Efflux Pumps: Upregulation of multidrug efflux pumps can actively transport the antibiotic-inhibitor combination out of the cell before it can reach its target[12]. Tazobactam itself has been shown to select for mutations in genes related to efflux activity[12].

-

Target Modification: Changes in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of the β-lactam antibiotic, a mechanism independent of tazobactam's action[23].

-

Key Experimental Protocols

Evaluating the activity of tazobactam and resistance mechanisms involves a suite of standardized laboratory procedures.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is standard.

-

Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.

-

Serial Dilution: The antibiotic combination (e.g., piperacillin/tazobactam) is serially diluted two-fold across the wells of a 96-well microtiter plate. Tazobactam is often kept at a fixed concentration (e.g., 4 µg/mL) while the partner antibiotic is diluted.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Protocol 2: β-Lactamase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory activity of tazobactam against a purified β-lactamase or a bacterial cell lysate.

-

Reagents: Purified β-lactamase enzyme, tazobactam solution of known concentrations, a chromogenic substrate (e.g., nitrocefin), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of tazobactam for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding. A control reaction contains the enzyme and buffer only.

-

Reaction Initiation: The reaction is initiated by adding the nitrocefin (B1678963) substrate. Hydrolysis of nitrocefin by the active enzyme results in a color change (from yellow to red), which can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm).

-

Data Acquisition: The rate of hydrolysis (change in absorbance over time) is recorded using a spectrophotometer.

-

Analysis: The residual enzyme activity at each tazobactam concentration is calculated relative to the control. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]

- 2. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Crystal structures of the molecular class A β-lactamase TEM-171 and its complexes with tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tazobactam selects for multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperacillin/tazobactam: a new beta-lactam/beta-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Point-Counterpoint: Piperacillin-Tazobactam Should Be Used To Treat Infections with Extended-Spectrum-Beta-Lactamase-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Piperacillin/tazobactam-resistant, cephalosporin-susceptible Escherichia coli bloodstream infections are driven by multiple acquisition of resistance across diverse sequence types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Evolutionary Trajectories toward High-Level β-Lactam/β-Lactamase Inhibitor Resistance in the Presence of Multiple β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evolution of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beta-Lactamase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of beta-lactamase inhibitors, crucial components in the ongoing battle against antibiotic resistance. The emergence of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of many life-saving antibiotics, has rendered many of these drugs ineffective. This document delves into the classification of these enzymes, the mechanisms of action of various inhibitors, their inhibitory kinetics, and the experimental protocols essential for their evaluation.

The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, characterized by their four-membered lactam ring, are a cornerstone of antibacterial therapy.[1] They exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes critical for the synthesis of the bacterial cell wall.[1] However, the production of beta-lactamase enzymes by bacteria represents a primary mechanism of resistance. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, inactivating the antibiotic.[1] To counteract this, beta-lactamase inhibitors have been developed to be co-administered with beta-lactam antibiotics, protecting them from degradation.[2][3]

Classification of Beta-Lactamases

A thorough understanding of beta-lactamase inhibitors necessitates a grasp of the classification of the enzymes they target. Two primary classification schemes are widely used: the Ambler classification based on amino acid sequence homology and the Bush-Jacoby-Medeiros classification based on functional characteristics.[4][5][6]

Ambler Classification: This scheme divides beta-lactamases into four molecular classes (A, B, C, and D).[4][7]

-

Class A: These are serine-beta-lactamases that are typically inhibited by clavulanic acid. This class includes common enzymes like TEM-1 and SHV-1, as well as extended-spectrum beta-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[4][8]

-

Class B: These are metallo-beta-lactamases (MBLs) that require zinc ions for their activity.[4][7] They possess a broad substrate spectrum, including carbapenems, and are not inhibited by serine-beta-lactamase inhibitors.[8]

-

Class C: These are the cephalosporinases (AmpC) that are typically resistant to inhibition by early inhibitors like clavulanic acid.[7][8]

-

Class D: These are the oxacillinases (OXA) that can hydrolyze oxacillin (B1211168) and other beta-lactams.[7]

Bush-Jacoby-Medeiros Functional Classification: This system groups beta-lactamases based on their substrate and inhibitor profiles, which often correlates with the Ambler classes.[5][6][9]

-

Group 2: Broad-spectrum, inhibitor-resistant, and extended-spectrum beta-lactamases (Classes A and D).[6][10]

Mechanism of Action of Beta-Lactamase Inhibitors

Beta-lactamase inhibitors can be broadly categorized into two main types based on their mechanism of action: irreversible "suicide" inhibitors and reversible inhibitors.[11][12]

Irreversible (Suicide) Inhibition

Classical beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243) are mechanism-based inactivators, often referred to as "suicide inhibitors".[11][13][14][15] These molecules contain a beta-lactam ring and are recognized as substrates by the beta-lactamase.[2] The enzyme's active site serine attacks the carbonyl carbon of the inhibitor's beta-lactam ring, forming a covalent acyl-enzyme intermediate.[3][16] Unlike with a true substrate, this intermediate is stable and undergoes further chemical rearrangements to form a more reactive species that irreversibly acylates the enzyme, leading to its permanent inactivation.[13][15]

dot

Reversible Inhibition

Newer, non-beta-lactam inhibitors like avibactam (B1665839) and relebactam (B560040) employ a reversible mechanism of inhibition.[2][11] Avibactam, a diazabicyclooctane (DBO), does not contain a beta-lactam ring.[2] It acylates the serine in the beta-lactamase active site, but this reaction is reversible, allowing the inhibitor to be released intact.[2] This allows a single inhibitor molecule to inhibit multiple enzyme molecules over time. Vaborbactam is another novel inhibitor that utilizes a boronic acid core to form a reversible covalent bond with the active site serine.[17]

dot

Quantitative Analysis of Inhibitor Potency

The efficacy of beta-lactamase inhibitors is quantified using key kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure for comparing the potency of different inhibitors against various beta-lactamase enzymes.

IC50 and Ki Values for Common Beta-Lactamase Inhibitors

The following tables summarize the reported IC50 and Ki values for several clinically important beta-lactamase inhibitors against a range of beta-lactamase enzymes. Lower values indicate greater inhibitory potency.

Table 1: IC50 Values (µM) of Beta-Lactamase Inhibitors

| Beta-Lactamase | Clavulanic Acid | Sulbactam | Tazobactam |

| TEM-1 | 0.08 | 4.8 | 0.1 |

| SHV-1 | 0.01 | 5.8 | 0.07 |

| TEM-3 (ESBL) | 0.04 | 0.8 | 0.05 |

| TEM-4 (ESBL) | 0.05 | 0.7 | 0.06 |

| SHV-2 (ESBL) | 0.02 | 0.4 | 0.03 |

Data compiled from various sources.[5]

Table 2: Ki Values (µM) of Novel Beta-Lactamase Inhibitors

| Beta-Lactamase | Avibactam | Relebactam | Vaborbactam |

| KPC-2 | - | 1.2 | 0.056 |

| KPC-3 | - | 1.5 | 0.050 |

| KPC-4 | - | 4.8 | - |

| CTX-M-15 | - | 21 | - |

| AmpC | - | - | 0.021 - 1.04 |

| OXA-48 | - | - | 14 |

Data compiled from various sources.[7][18]

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development and characterization of beta-lactamase inhibitors. This section provides detailed methodologies for key assays.

Purification of Beta-Lactamase Enzymes

Objective: To obtain a pure preparation of a specific beta-lactamase enzyme for kinetic and inhibition studies.

Methodology:

-

Bacterial Culture and Lysis:

-

Grow a bacterial strain known to overproduce the target beta-lactamase in a suitable broth medium to a high cell density.

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods such as sonication or French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Ammonium (B1175870) Sulfate (B86663) Precipitation:

-

Slowly add solid ammonium sulfate to the clarified lysate to a specific saturation percentage (e.g., 40-80%) to precipitate the target protein.

-

Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.

-

-

Chromatography:

-

Ion-Exchange Chromatography: Load the redissolved protein onto an ion-exchange column (e.g., DEAE-cellulose or Q-Sepharose) equilibrated with a low-salt buffer. Elute the bound proteins with a salt gradient. Collect fractions and assay for beta-lactamase activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step and concentrate them. Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and assay for activity.

-

Affinity Chromatography: For some beta-lactamases, affinity chromatography using a ligand like phenylboronic acid-agarose can be a highly effective one-step purification method.[19]

-

-

Purity Assessment:

-

Assess the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.

-

Determine the protein concentration using a standard method such as the Bradford assay.

-

dot

Beta-Lactamase Activity Assay using Nitrocefin (B1678963)

Objective: To measure the enzymatic activity of a beta-lactamase preparation.

Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[4][13] The rate of color change is proportional to the enzyme's activity and can be monitored spectrophotometrically.[2][3]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of nitrocefin in a suitable solvent like DMSO.

-

Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined volume of the purified beta-lactamase enzyme solution or the sample to be tested.

-

Add the assay buffer to bring the volume to a desired level.

-

Initiate the reaction by adding a specific concentration of nitrocefin solution to each well.

-

Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

-

One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute under the specified conditions.[3]

-

dot

Determination of IC50 and Ki Values

Objective: To determine the potency of a beta-lactamase inhibitor.

Methodology:

-

IC50 Determination:

-

Perform the beta-lactamase activity assay as described above in the presence of varying concentrations of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) before adding the substrate (nitrocefin).[1]

-

Measure the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.[1]

-

-

Ki Determination:

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the Michaelis-Menten constant (Km) of the substrate is known.

-

Alternatively, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or uncompetitive) using software like Prism.[1]

-

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution

Objective: To determine the minimum inhibitory concentration (MIC) of a beta-lactam antibiotic in combination with a beta-lactamase inhibitor against a bacterial strain.

Principle: The broth microdilution method is a standardized procedure (e.g., CLSI guidelines) to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][20][21]

Methodology:

-

Inoculum Preparation:

-

Grow the bacterial strain to be tested on an appropriate agar (B569324) medium.

-

Prepare a standardized bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Plate Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the beta-lactam antibiotic in a cation-adjusted Mueller-Hinton broth.

-

For testing the combination, add a fixed, sub-inhibitory concentration of the beta-lactamase inhibitor to all wells containing the antibiotic dilutions.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).

-

Incubate the plates at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic (in the presence of the inhibitor) that completely inhibits visible growth.

-

dot

Conclusion

The development of beta-lactamase inhibitors has been a critical strategy in preserving the efficacy of beta-lactam antibiotics. A deep understanding of the different classes of beta-lactamases, the diverse mechanisms of inhibitor action, and the quantitative assessment of their potency is paramount for the rational design and development of new and more effective inhibitor-antibiotic combinations. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these important therapeutic agents in the ongoing fight against antimicrobial resistance.

References

- 1. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. microbenotes.com [microbenotes.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. toku-e.com [toku-e.com]

- 14. researchgate.net [researchgate.net]

- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nitrocefin.com [nitrocefin.com]

- 18. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Tazobactam Ester-¹³C,d₃: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Principles, Synthesis, and Application of an Isotopically Labeled Internal Standard for Bioanalytical Studies.

This technical guide provides a comprehensive overview of Tazobactam (B1681243) ester-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the β-lactamase inhibitor, tazobactam, in complex biological matrices. Aimed at researchers, scientists, and drug development professionals, this document details the rationale behind its development, proposes a viable synthetic pathway, and outlines its application in modern analytical methodologies.

Introduction: The Need for Precise Quantification in Drug Development

Tazobactam is a potent inhibitor of a broad spectrum of bacterial β-lactamase enzymes.[1][2] It is frequently used in combination with β-lactam antibiotics, such as piperacillin, to overcome antibiotic resistance in various bacterial infections.[3][4] Accurate determination of tazobactam concentrations in biological samples is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[5]

The "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled (SIL) internal standard.[6] A SIL internal standard is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[7] Tazobactam ester-¹³C,d₃ was developed to serve this critical role, enabling highly accurate and precise quantification of tazobactam by mitigating variability during sample preparation and analysis.[8]

Physicochemical Properties and Mass Spectrometry Data

Accurate quantification using a SIL internal standard relies on the distinct mass difference between the analyte and the standard. The incorporation of one ¹³C atom and three deuterium (B1214612) atoms in Tazobactam ester-¹³C,d₃ provides a clear mass shift for mass spectrometric detection.

| Property | Value | Reference |

| Chemical Name | Tazobactam ester-¹³C,d₃ | [9] |

| Molecular Formula | C₁₀¹³CH₁₁D₃N₄O₅S | [8] |

| Molecular Weight | 318.33 g/mol | [8] |

| Monoisotopic Mass | 318.09 g/mol | Inferred |

| Nominal Mass Difference from Unlabeled Tazobactam | +4 Da | Inferred |

| Intended Use | Internal standard for GC- or LC-mass spectrometry | [8] |

Table 1: Physicochemical Properties of Tazobactam ester-¹³C,d₃

| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |

| Tazobactam | 301.0 | 138.1 | Fragmentation of the β-lactam ring. | [10] |

| Tazobactam ester-¹³C,d₃ | 319.1 | 142.1 (projected) | The mass shift of +4 Da is expected in the precursor and major fragment ions. | Inferred |

Table 2: Mass Spectrometry Parameters for Tazobactam and its Labeled Internal Standard

Proposed Synthesis of Tazobactam Ester-¹³C,d₃

The introduction of the isotopic labels could be achieved through the use of appropriately labeled starting materials. For instance, the ¹³C label could be introduced via a labeled precursor in the construction of the penam (B1241934) core, while the three deuterium atoms could be introduced on the methyl ester group during the esterification step using deuterated methanol (B129727) (CD₃OD).

Below is a DOT language script illustrating a potential synthetic workflow.

Figure 1: Proposed Synthetic Pathway for Tazobactam Ester-¹³C,d₃. This diagram outlines a potential multi-step synthesis starting from a penicillanic acid precursor.

Key Synthetic Steps (Proposed)

-

Synthesis of a ¹³C-Labeled Penam Core: The synthesis would begin with a suitable penicillanic acid precursor. A key step would involve the introduction of a ¹³C-labeled carbon atom into the core structure. This could potentially be achieved using a ¹³C-labeled starting material in the early stages of the synthesis.

-

Side Chain Elaboration: Following the formation of the labeled penam core, the characteristic triazole side chain of tazobactam would be introduced.

-

Esterification with Deuterated Methanol: The carboxylic acid of the ¹³C-labeled tazobactam would then be esterified using deuterated methanol (CD₃OD) to introduce the three deuterium atoms, forming the methyl ester.

-

Purification: The final product, Tazobactam ester-¹³C,d₃, would be purified using standard chromatographic techniques to ensure high chemical and isotopic purity.